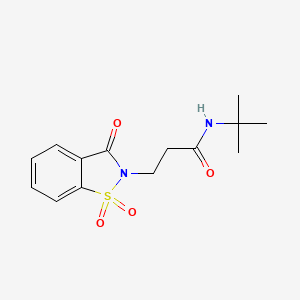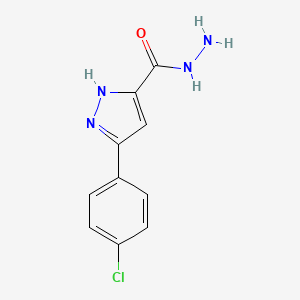![molecular formula C14H10F3N3O B2762764 (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1448076-41-2](/img/structure/B2762764.png)
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone” is a derivative of 5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one . It exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase and/or a cell proliferation inhibiting effect . It is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis of Pyrazole and Pyrimidine Derivatives : A study explored the synthesis of various pyrazole and pyrimidine derivatives, including diaminopyrimidine and imidazo[1,2-a]pyrimidine derivatives. These compounds demonstrated significant in vitro antitumor activity against MCF-7 cell line, along with high antimicrobial and antioxidant activities. The study also performed Density Functional Theory (DFT) calculations to investigate the equilibrium geometry of novel derivatives, highlighting the correlation between biological activity and quantum parameters such as total energy, HOMO and LUMO energies, and Mulliken atomic charges (Farag & Fahim, 2019).
Development of a Precipitation-Resistant Solution Formulation : Research was conducted to develop a formulation for early toxicology and clinical studies of a poorly water-soluble compound intended for the treatment of arrhythmia. This study aimed to prevent or delay precipitation of the compound from solution, comparing the plasma exposures of precipitation-resistant solutions, non-precipitation-resistant solutions, and aqueous suspensions across different species, highlighting the significance of solubilized, precipitation-resistant formulations (Burton et al., 2012).
Metabolism, Excretion, and Pharmacokinetics : Another study focused on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rat, dog, and human models. It detailed the major metabolic pathways, including hydroxylation and amide hydrolysis, providing insights into the drug's elimination and potential therapeutic applications (Sharma et al., 2012).
Theoretical Studies
- DFT/TDDFT and Experimental Study on Thiopyrimidine Derivatives : This study conducted both theoretical (DFT/TDDFT) and experimental investigations on thiopyrimidine derivatives to explore their structural parameters, electronic, linear, and nonlinear optical properties. The findings suggest these compounds' promising applications in medicine and nonlinear optics (NLO) fields, highlighting the NLO properties and photophysical properties of these molecules (Hussain et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is involved in the transition from the G1 to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This prevents the transfer of a phosphate group to the substrate, thereby inhibiting the kinase’s activity and halting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 to the S phase . This can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing. This can have downstream effects on tumor growth, as it can prevent the proliferation of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK2, the compound can induce cell cycle arrest, preventing the cell from dividing . This can lead to a decrease in the growth of tumors, as the cancer cells are unable to proliferate .
Propiedades
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)11-3-1-2-9(4-11)13(21)20-6-10-5-18-8-19-12(10)7-20/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVREHWSFBMLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2762683.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)
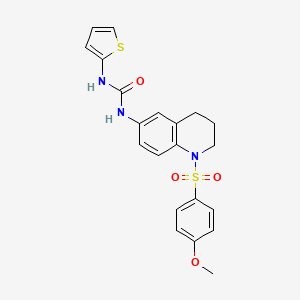
![2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2762688.png)
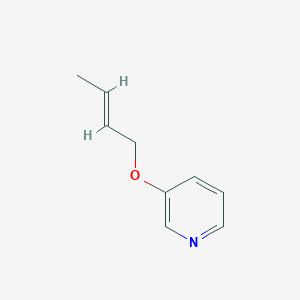


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)
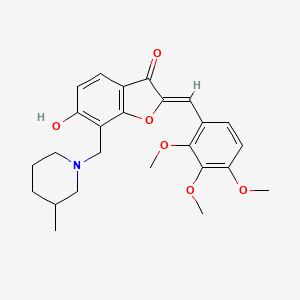
![1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2762699.png)
